Methyl 6-hydroxyhex-2-ynoate
Overview
Description
Methyl 6-hydroxyhex-2-ynoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 6-hydroxyhex-2-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxyhex-2-ynoate can be synthesized through various methods. One common approach involves the propargylation of alcohols followed by oxidation. For instance, the propargylation of hex-2-yn-1-ol can be achieved using propargyl bromide in the presence of a base such as potassium carbonate. The resulting product can then be oxidized using pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxyhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Swern oxidation.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Swern oxidation reagents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Methyl 6-oxohex-2-ynoate.
Reduction: Methyl 6-hydroxyhex-2-ene or methyl 6-hydroxyhexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxyhex-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-hydroxyhex-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxyhexanoate: Lacks the alkyne group, making it less reactive in certain chemical reactions.
Methyl 6-oxohex-2-ynoate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Hex-2-yn-1-ol: Lacks the ester functionality, making it less versatile in synthetic applications.
Uniqueness
Methyl 6-hydroxyhex-2-ynoate is unique due to the presence of both a hydroxyl group and an alkyne group, providing a combination of reactivity and functionality that is valuable in organic synthesis and various applications .
Properties
IUPAC Name |
methyl 6-hydroxyhex-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6-8/h8H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJLWAJNAHDVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473393 | |
Record name | Methyl 6-hydroxyhex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123368-72-9 | |
Record name | Methyl 6-hydroxyhex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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